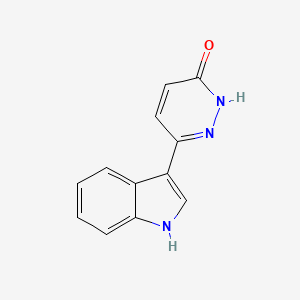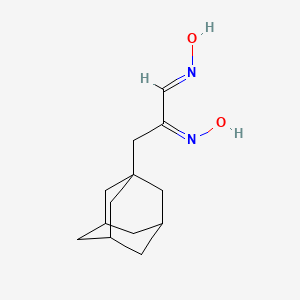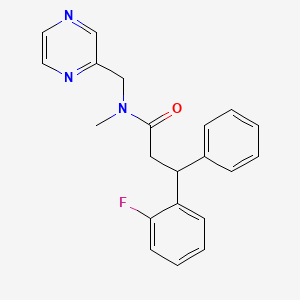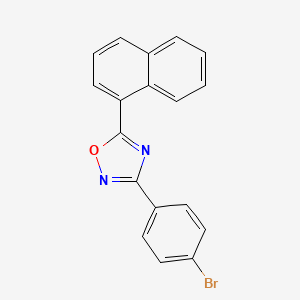![molecular formula C19H24N2O2 B6132800 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6132800.png)
2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine, also known as MMMP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MMMP belongs to the class of morpholine derivatives and has shown promising results in the treatment of several diseases.
Mechanism of Action
The exact mechanism of action of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine is not fully understood. However, several studies suggest that 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine acts as an agonist for dopamine and serotonin receptors. The compound also inhibits the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory process. 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine has also been reported to inhibit the replication of several viruses such as HIV and herpes simplex virus.
Biochemical and Physiological Effects
2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine has shown several biochemical and physiological effects in various studies. The compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway. 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to improve the cognitive function of animals in various behavioral tests.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine is its high purity and stability, which makes it suitable for various lab experiments. The compound is also readily available and can be synthesized in large quantities. However, one of the limitations of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
Several future directions can be explored in the field of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine research. One of the areas of interest is the development of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine derivatives with improved solubility and pharmacokinetic properties. The compound can also be further investigated for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine can also be studied for its potential as a therapeutic agent against viral infections such as COVID-19.
Conclusion
In conclusion, 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine is a synthetic compound that has shown promising results in various scientific research applications. The compound has potential applications in the treatment of several diseases and has shown various biochemical and physiological effects. 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine has advantages and limitations for lab experiments, and several future directions can be explored in the field of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine research. Further studies are needed to fully understand the mechanism of action and potential applications of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine.
Synthesis Methods
The synthesis of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine involves the reaction between 4-methoxybenzylamine and 6-methyl-2-pyridinecarboxaldehyde in the presence of morpholine and acetic acid. The reaction proceeds under reflux conditions and results in the formation of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine as a white solid with a yield of 76%. The purity of the compound is confirmed using various analytical techniques such as NMR, IR, and mass spectroscopy.
Scientific Research Applications
2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine has shown potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. Several studies have reported the use of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine has also been used as a ligand for various receptors such as dopamine and serotonin receptors. The compound has shown promising results in the treatment of Parkinson's disease and schizophrenia.
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-[(6-methylpyridin-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-4-3-5-17(20-15)13-21-10-11-23-19(14-21)12-16-6-8-18(22-2)9-7-16/h3-9,19H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLLFBJYHHAPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCOC(C2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-furyl)-2-(1-pyrrolidinyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide trifluoroacetate](/img/structure/B6132723.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6132724.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B6132731.png)
![1-cyclohexyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6132740.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132748.png)

![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}decahydroisoquinoline](/img/structure/B6132768.png)

![propyl 4-ethyl-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6132772.png)

![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6132786.png)
![4-methoxy-N-({1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6132793.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6132806.png)